molecular formula C16H24N4O2S B6537936 N-(6-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide CAS No. 1021214-42-5

N-(6-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide

Cat. No.: B6537936
CAS No.: 1021214-42-5
M. Wt: 336.5 g/mol
InChI Key: YURCXSXFLLOGLE-UHFFFAOYSA-N
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Description

N-(6-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide is a complex organic compound characterized by its unique structure, which includes a pyridazine ring substituted with an azepane moiety and a methylpropanamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide typically involves multiple steps, starting with the preparation of the pyridazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The azepane moiety is then introduced via nucleophilic substitution reactions, followed by the attachment of the oxoethyl group through acylation reactions. The final step involves the addition of the methylpropanamide group, which can be accomplished using standard amidation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under various conditions (e.g., reflux, microwave-assisted synthesis).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(6-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(6-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(6-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)benzamide: Similar structure but with a benzamide group instead of a methylpropanamide group.

    N-(6-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)pyridine: Contains a pyridine ring instead of a methylpropanamide group.

Uniqueness

N-(6-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[6-[2-(azepan-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S/c1-12(2)16(22)17-13-7-8-14(19-18-13)23-11-15(21)20-9-5-3-4-6-10-20/h7-8,12H,3-6,9-11H2,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURCXSXFLLOGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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